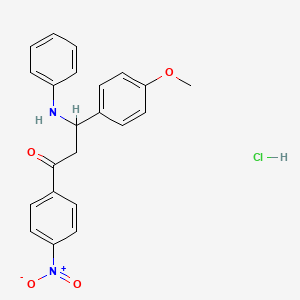
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride
Übersicht
Beschreibung
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride, also known as ANPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ANPP is a precursor to fentanyl, a synthetic opioid that is commonly used for pain management. However,
Wirkmechanismus
The exact mechanism of action of 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride is not fully understood. However, it is believed that 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride acts as a mu-opioid receptor agonist, similar to fentanyl. 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride has been shown to have a higher affinity for the mu-opioid receptor than fentanyl, which may contribute to its potent analgesic effects.
Biochemical and Physiological Effects
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride has been shown to have potent analgesic effects in animal models. It has also been shown to have sedative and respiratory depressant effects, similar to other opioids. 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride has a high potential for abuse and dependence, and its use is associated with significant side effects, including respiratory depression, addiction, and overdose.
Vorteile Und Einschränkungen Für Laborexperimente
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride is commonly used in laboratory experiments due to its high potency and selective binding to the mu-opioid receptor. However, its use is associated with significant limitations, including its potential for abuse and dependence, and the risk of respiratory depression and overdose. Researchers must take appropriate precautions when working with 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride to ensure the safety of themselves and others.
Zukünftige Richtungen
There are several potential future directions for the use of 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride in scientific research. One potential direction is the development of new drugs that target the mu-opioid receptor for the treatment of pain and other medical conditions. Another potential direction is the analysis of biological samples for the detection of fentanyl and its analogs. Further research is needed to fully understand the potential applications of 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride in scientific research and to address the limitations and risks associated with its use.
Conclusion
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride is commonly used as a reference standard in forensic toxicology and in the development of new drugs. However, its use is associated with significant limitations and risks, including its potential for abuse and dependence, and the risk of respiratory depression and overdose. Further research is needed to fully understand the potential applications of 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride in scientific research and to address the limitations and risks associated with its use.
Wissenschaftliche Forschungsanwendungen
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride has been used in various scientific research studies, including the development of new drugs and the analysis of biological samples. 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride is commonly used as a reference standard in forensic toxicology to detect fentanyl and its analogs in biological samples. 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride is also used in the development of new drugs, as it can be modified to create compounds with different pharmacological properties.
Eigenschaften
IUPAC Name |
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4.ClH/c1-28-20-13-9-16(10-14-20)21(23-18-5-3-2-4-6-18)15-22(25)17-7-11-19(12-8-17)24(26)27;/h2-14,21,23H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIFXMXMWJYOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B4086440.png)
![3,4,5-triethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B4086450.png)
![N-[1-(1-adamantyl)ethyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide](/img/structure/B4086462.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B4086475.png)
![5-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4086477.png)
![1-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4086478.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4086482.png)

![N-methyl-N-(2-phenylethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4086488.png)


![N-allyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086517.png)
![N-ethyl-2,2-dimethyl-4-oxo-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4086518.png)
![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde](/img/structure/B4086523.png)